2-Chloro-5-nitrobenzenethiol

Description

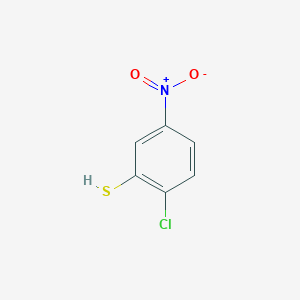

2-Chloro-5-nitrobenzenethiol (C₆H₄ClNO₂S) is a substituted benzenethiol featuring a chlorine atom at the 2-position, a nitro group at the 5-position, and a thiol (-SH) functional group. With a molecular weight of 190.6 g/mol, it is synthesized via optimized routes, such as the reaction of precursor compounds with triphenylphosphine (PPh₃) in toluene under reflux conditions, achieving high yields (e.g., 92% in one protocol) . The compound crystallizes as yellow crystals and serves as a critical intermediate in medicinal chemistry, particularly for synthesizing PET ligands targeting metabotropic glutamate receptors (e.g., mGluR4) .

Properties

CAS No. |

89880-53-5 |

|---|---|

Molecular Formula |

C6H4ClNO2S |

Molecular Weight |

189.62 g/mol |

IUPAC Name |

2-chloro-5-nitrobenzenethiol |

InChI |

InChI=1S/C6H4ClNO2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H |

InChI Key |

NBFJQCOMMJXWHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| 2-Chloro-5-nitrobenzenethiol | C₆H₄ClNO₂S | 190.6 | -Cl (2), -NO₂ (5), -SH (1) |

| 2-Amino-5-chlorobenzenethiol | C₆H₆ClNS | 159.6 | -Cl (5), -NH₂ (2), -SH (1) |

| 5-Chloro-2-methylbenzenethiol | C₇H₇ClS | 158.6 | -Cl (5), -CH₃ (2), -SH (1) |

Key Observations:

- Substituent Effects: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, increasing the acidity of the thiol group compared to the electron-donating amino (-NH₂) or methyl (-CH₃) groups in analogs . Molecular Weight: The nitro derivative has the highest molecular weight due to the nitro group’s additional oxygen and nitrogen atoms.

Physical and Spectral Data

While explicit spectral data (e.g., IR, NMR) are absent in the provided evidence, trends can be inferred:

- Nitro-Containing Compound: Strong absorption bands in IR for -NO₂ (~1520 cm⁻¹ and ~1350 cm⁻¹) and -SH (~2550 cm⁻¹).

- Amino-Containing Compound: Characteristic N-H stretching (~3400 cm⁻¹) and weaker -SH absorption due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.